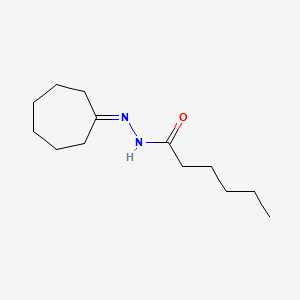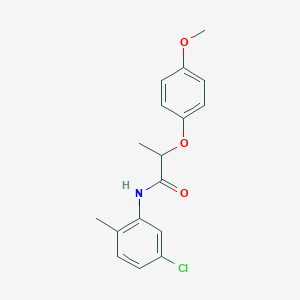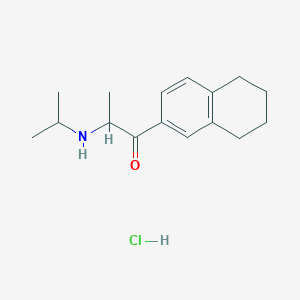![molecular formula C30H30O4 B4957576 1,1'-[1,6-hexanediylbis(oxy)]bis(3-phenoxybenzene)](/img/structure/B4957576.png)
1,1'-[1,6-hexanediylbis(oxy)]bis(3-phenoxybenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1'-[1,6-hexanediylbis(oxy)]bis(3-phenoxybenzene), also known as HBP, is a chemical compound that has been widely used in various fields of scientific research. HBP is a symmetrical molecule that consists of two phenoxybenzene units connected by a hexanediol linker. HBP has been used as a building block for the synthesis of various functional materials, such as liquid crystals, polymers, and dendrimers.
Mécanisme D'action
The mechanism of action of 1,1'-[1,6-hexanediylbis(oxy)]bis(3-phenoxybenzene) is not fully understood, but it is believed to be related to its molecular structure. 1,1'-[1,6-hexanediylbis(oxy)]bis(3-phenoxybenzene) has a rigid and symmetrical structure, which allows it to form ordered structures, such as liquid crystals and polymers. The hexanediol linker in 1,1'-[1,6-hexanediylbis(oxy)]bis(3-phenoxybenzene) provides flexibility and allows for the formation of different conformations. The phenoxybenzene units in 1,1'-[1,6-hexanediylbis(oxy)]bis(3-phenoxybenzene) provide a hydrophobic environment, which can interact with hydrophobic molecules, such as proteins and lipids.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of 1,1'-[1,6-hexanediylbis(oxy)]bis(3-phenoxybenzene). However, some studies have shown that 1,1'-[1,6-hexanediylbis(oxy)]bis(3-phenoxybenzene) can interact with biomolecules, such as DNA and proteins. 1,1'-[1,6-hexanediylbis(oxy)]bis(3-phenoxybenzene) has been shown to bind to DNA and induce conformational changes, which can affect DNA replication and transcription. 1,1'-[1,6-hexanediylbis(oxy)]bis(3-phenoxybenzene) has also been shown to interact with proteins, such as bovine serum albumin, and induce changes in protein conformation and stability.
Avantages Et Limitations Des Expériences En Laboratoire
1,1'-[1,6-hexanediylbis(oxy)]bis(3-phenoxybenzene) has several advantages for lab experiments. It is a relatively simple molecule to synthesize and can be easily modified to create different functional materials. 1,1'-[1,6-hexanediylbis(oxy)]bis(3-phenoxybenzene) has a rigid and symmetrical structure, which allows for the formation of ordered structures, such as liquid crystals and polymers. 1,1'-[1,6-hexanediylbis(oxy)]bis(3-phenoxybenzene) can also interact with biomolecules, such as DNA and proteins, which can be useful for studying their structure and function.
However, there are also some limitations to using 1,1'-[1,6-hexanediylbis(oxy)]bis(3-phenoxybenzene) in lab experiments. 1,1'-[1,6-hexanediylbis(oxy)]bis(3-phenoxybenzene) is a relatively large molecule, which can limit its solubility and diffusion in biological systems. 1,1'-[1,6-hexanediylbis(oxy)]bis(3-phenoxybenzene) can also interact with other molecules in biological systems, which can affect its specificity and selectivity. Additionally, there is limited research on the toxicity and biocompatibility of 1,1'-[1,6-hexanediylbis(oxy)]bis(3-phenoxybenzene), which can limit its use in biomedical applications.
Orientations Futures
There are several future directions for the research on 1,1'-[1,6-hexanediylbis(oxy)]bis(3-phenoxybenzene). One direction is to explore the use of 1,1'-[1,6-hexanediylbis(oxy)]bis(3-phenoxybenzene) in biomedical applications, such as drug delivery and imaging. 1,1'-[1,6-hexanediylbis(oxy)]bis(3-phenoxybenzene) can be modified to create functional materials that can target specific cells or tissues and deliver therapeutic agents or imaging probes. Another direction is to study the interaction of 1,1'-[1,6-hexanediylbis(oxy)]bis(3-phenoxybenzene) with biomolecules, such as DNA and proteins, in more detail. This can provide insights into the structure and function of these biomolecules and lead to the development of new drugs and therapies. Finally, there is a need for more research on the toxicity and biocompatibility of 1,1'-[1,6-hexanediylbis(oxy)]bis(3-phenoxybenzene), which can enable its safe use in biomedical applications.
In conclusion, 1,1'-[1,6-hexanediylbis(oxy)]bis(3-phenoxybenzene) is a versatile molecule that has been widely used in various fields of scientific research. Its rigid and symmetrical structure allows for the formation of ordered structures, such as liquid crystals and polymers, and its interaction with biomolecules, such as DNA and proteins, can be useful for studying their structure and function. However, there are also some limitations to using 1,1'-[1,6-hexanediylbis(oxy)]bis(3-phenoxybenzene) in lab experiments, such as its limited solubility and diffusion in biological systems and the lack of research on its toxicity and biocompatibility. Future research on 1,1'-[1,6-hexanediylbis(oxy)]bis(3-phenoxybenzene) can lead to the development of new functional materials and biomedical applications.
Méthodes De Synthèse
The synthesis of 1,1'-[1,6-hexanediylbis(oxy)]bis(3-phenoxybenzene) can be achieved through a simple two-step reaction. The first step involves the synthesis of 1,6-hexanediol by the reduction of adipic acid. The second step involves the Williamson ether synthesis between 1,6-hexanediol and 3-phenoxybenzyl chloride. The reaction is carried out in the presence of a base, such as potassium carbonate, and an aprotic solvent, such as dimethylformamide. The yield of 1,1'-[1,6-hexanediylbis(oxy)]bis(3-phenoxybenzene) can be improved by using excess 1,6-hexanediol and optimizing the reaction conditions.
Applications De Recherche Scientifique
1,1'-[1,6-hexanediylbis(oxy)]bis(3-phenoxybenzene) has been used in various fields of scientific research, such as liquid crystals, polymers, and dendrimers. In liquid crystal research, 1,1'-[1,6-hexanediylbis(oxy)]bis(3-phenoxybenzene) has been used as a mesogenic unit to create liquid crystalline materials with unique properties, such as high birefringence and low viscosity. In polymer research, 1,1'-[1,6-hexanediylbis(oxy)]bis(3-phenoxybenzene) has been used as a crosslinking agent to improve the mechanical properties of polymers, such as tensile strength and modulus. In dendrimer research, 1,1'-[1,6-hexanediylbis(oxy)]bis(3-phenoxybenzene) has been used as a core unit to create dendrimers with high molecular weight and low polydispersity.
Propriétés
IUPAC Name |
1-phenoxy-3-[6-(3-phenoxyphenoxy)hexoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30O4/c1(9-21-31-27-17-11-19-29(23-27)33-25-13-5-3-6-14-25)2-10-22-32-28-18-12-20-30(24-28)34-26-15-7-4-8-16-26/h3-8,11-20,23-24H,1-2,9-10,21-22H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKJKADCBTJJDHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)OCCCCCCOC3=CC(=CC=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenoxy-3-[6-(3-phenoxyphenoxy)hexoxy]benzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-pyridinyl)ethyl]-5-[(6-quinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B4957500.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-quinolinamine](/img/structure/B4957501.png)
![N-[5-(1-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]propanamide](/img/structure/B4957519.png)
![methyl 2-({N-(2,5-dimethoxyphenyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4957525.png)

![4-[(diethylamino)sulfonyl]-N-[2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4957532.png)
![1-(2-chlorobenzyl)-N-methyl-N-[3-(4-morpholinyl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4957533.png)

![3-bromo-5-(2-furyl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4957541.png)

![N-(3,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]butanamide](/img/structure/B4957558.png)


